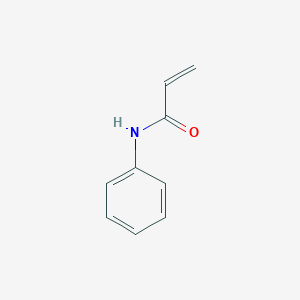

N-Phenylacrylamide

概要

説明

アセチルオレアノール酸は、天然に存在する五環性トリテルペノイドであるオレアノール酸の誘導体です。オレアノール酸は、オリーブオイル、ニンニク、および特定の果物など、さまざまな植物や食品に含まれています。 それは、抗酸化、抗炎症、および抗癌特性を含む、幅広い生物学的活性で知られています 。アセチルオレアノール酸は、これらの有益な特性の多くを保持しており、科学研究と製薬開発において非常に注目されています。

準備方法

合成経路と反応条件

アセチルオレアノール酸の合成は、通常、オレアノール酸のアセチル化を伴います。このプロセスは、ピリジンなどの触媒の存在下で、無水酢酸を使用して実施できます。 反応は通常、還流条件下で行われ、アセチル化が完了するようにします .

工業生産方法

アセチルオレアノール酸の工業生産は、同様の原理に従いますが、規模が大きくなります。このプロセスには、植物源からオレアノール酸を抽出し、続いてアセチル化によって化学的に改変することが含まれます。 クロマトグラフィーなどの高度な技術を使用して、最終製品を精製します .

化学反応の分析

反応の種類

アセチルオレアノール酸は、次を含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して実施できます。

還元: 還元反応は通常、水素化リチウムアルミニウムなどの還元剤の使用を伴います。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 触媒の存在下でのハロゲン.

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、一方、還元はアルコールをもたらす可能性があります .

科学研究アプリケーション

アセチルオレアノール酸は、幅広い科学研究用途を持っています。

科学的研究の応用

Acetyl oleanolic acid has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology: Studies have shown its potential in modulating biological pathways and its effects on cellular processes.

Medicine: Acetyl oleanolic acid exhibits promising anticancer, anti-inflammatory, and hepatoprotective properties. .

Industry: It is used in the formulation of pharmaceuticals and nutraceuticals due to its beneficial properties.

作用機序

アセチルオレアノール酸の作用機序には、複数の分子標的と経路が含まれます。

抗癌活性: カスパーゼを活性化し、細胞周期タンパク質を調節することにより、癌細胞のアポトーシスを誘導します。

抗炎症活性: プロ炎症性サイトカインの産生を阻害し、NF-κBなどのシグナル伝達経路を調節します。

肝保護活性: 抗酸化酵素の発現を高め、肝細胞の酸化ストレスを軽減します

類似化合物の比較

アセチルオレアノール酸は、以下のような他の類似化合物と比較されます。

オレアノール酸: 幅広い生物学的活性で知られる親化合物。

ウルソール酸: 同様の特性を持つもう1つの五環性トリテルペノイドですが、構造上の特徴が異なります。

ベチュリン酸: 顕著な抗癌および抗ウイルス活性を有する関連化合物

類似化合物との比較

Acetyl oleanolic acid is compared with other similar compounds such as:

Oleanolic Acid: The parent compound, known for its wide range of biological activities.

Ursolic Acid: Another pentacyclic triterpenoid with similar properties but different structural features.

Betulinic Acid: A related compound with notable anticancer and antiviral activities

Acetyl oleanolic acid is unique due to its enhanced bioavailability and specific modifications that improve its pharmacological properties .

特性

IUPAC Name |

N-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNEKWROYSOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25620-46-6 | |

| Record name | 2-Propenamide, N-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25620-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60278268 | |

| Record name | N-Phenylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-24-4 | |

| Record name | N-Phenylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AQJ9FV2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Phenylacrylamide?

A1: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, several studies utilize spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy is commonly employed to identify characteristic functional groups. For instance, researchers have used IR spectroscopy to confirm the presence of carbonyl groups and amide bonds within the structure of this compound and its derivatives. [, , , ] Proton Nuclear Magnetic Resonance (1H-NMR) has also been used to analyze the structure and interactions of this compound. [, ]

Q3: How does this compound behave in aqueous solutions?

A3: The behavior of this compound in aqueous solutions depends on its structure and potential modifications. For example, copolymers containing this compound and hydrophilic units like N,N-dimethylacrylamide exhibit interesting thermoresponsive properties in water. These copolymers can undergo liquid-liquid phase separation upon heating, with the phase transition temperature depending on factors such as polymer concentration, composition, and molecular weight. []

Q4: Can this compound be used in applications requiring high salinity?

A4: The salinity tolerance of this compound-containing materials can vary depending on their structure and intended application. In a study focusing on enhanced oil recovery, researchers synthesized a hydrophobically modified polyacrylamide copolymer incorporating this compound. They found that this copolymer exhibited favorable tolerance to salinity variations, remaining stable in solutions containing up to 25% NaCl at 343 K. []

Q5: What is the thermal stability of this compound based materials?

A5: The thermal stability of this compound-containing materials depends on their structure and modifications. Researchers studying the graft polymerization of this compound onto ethylene-propylene-diene terpolymer (EPDM) found that the thermal decomposition temperature of the resulting graft polymers decreased with an increasing concentration of the this compound moiety. []

Q6: Has this compound been used in catalytic applications?

A6: While not a catalyst itself, this compound serves as a building block in synthesizing compounds for various catalytic applications. For example, researchers investigated the use of this compound in a palladium-catalyzed reaction to create substituted quinolones. This reaction involves a selective 6-endo intramolecular C-H alkenylation of N-phenylacrylamides, leading to the formation of the quinolone core, which can be further functionalized. This method provides an efficient way to synthesize biologically active 3-alkenyl-4-substituted quinolin-2(1H)-ones, valuable compounds in medicinal chemistry. []

Q7: Have computational methods been used to study this compound?

A7: Yes, computational chemistry plays a crucial role in understanding the reactivity and behavior of this compound and its derivatives. For example, researchers investigating the mechanism of thiol addition to this compound utilized computational studies to propose a structure for the transition state of the reaction. Their calculations, combined with experimental data, suggested that the reaction proceeds through a rate-limiting nucleophilic attack followed by rapid protonation of the enolate, resembling the microscopic reverse of the E1revcb elimination mechanism. []

Q8: Have there been any QSAR studies on this compound derivatives?

A8: While specific QSAR studies focusing solely on this compound derivatives were not found within the provided research, the field of computational chemistry and modeling offers valuable tools for exploring Structure-Activity Relationships (SAR). Researchers often utilize QSAR models to predict the biological activity of compounds based on their structural features, allowing for the optimization of lead compounds in drug discovery.

Q9: How do structural modifications of this compound affect its reactivity with thiols?

A9: Modifying the structure of this compound can significantly impact its reactivity with thiols, particularly by altering the electronic properties of the acrylamide moiety. Studies have shown that introducing electron-donating or withdrawing groups at specific positions can either accelerate or decelerate the rate of thiol addition. For instance, incorporating aminomethyl substituents at the β-position of the acrylamide group influences the reaction rate based on the amine's pKa value. At pH 7.4, substituents with amine pKa's > 7 tend to accelerate the reaction, while those with pKa's < 7 generally slow it down compared to a simple hydrogen substituent. []

Q10: Are there any specific formulation strategies for this compound-containing materials?

A10: While the provided research papers do not delve into specific formulation strategies for this compound, researchers often explore various approaches to optimize the stability, solubility, and bioavailability of compounds containing this molecule.

Q11: What are some of the applications of this compound and its derivatives?

A11: this compound and its derivatives find applications in diverse fields, including:

- Enhanced Oil Recovery: Hydrophobically modified polyacrylamides containing this compound show promise in EOR applications due to their ability to enhance oil displacement and modify the wettability of reservoir rocks. [, ]

- Drug Delivery: Thermoresponsive polymers incorporating this compound units exhibit potential in drug delivery systems by responding to temperature changes. []

- Analytical Chemistry: Molecularly imprinted polymers (MIPs) synthesized using this compound as a functional monomer can selectively recognize and bind to target molecules like caffeic acid, proving valuable in analytical separations and sensor development. [, ]

- Biomaterials: Copolymers incorporating this compound have been investigated for their potential in creating biocompatible materials. []

- Chiral Separations: Polymers containing this compound can be utilized as chiral stationary phases in high-performance liquid chromatography (HPLC) for separating enantiomers, which are molecules that are mirror images of each other. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。